

SGC-CK2-1: A Comprehensive Technical Guide to a Selective CK2 Chemical Probe

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Compound of Interest

Compound Name: Sgc-CK2-1

Cat. No.: B10821030

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of **SGC-CK2-1**, a potent and highly selective, cell-active chemical probe for Casein Kinase 2 (CK2). Developed from a pyrazolopyrimidine scaffold, **SGC-CK2-1** offers a significant improvement in selectivity over previously reported CK2 inhibitors, making it an invaluable tool for elucidating the complex biology of this pleiotropic kinase.

Discovery and Development

SGC-CK2-1 was developed by building upon existing knowledge of pyrazolopyrimidine-based inhibitors of CK2.^{[1][2]} A focused library of compounds was synthesized and rigorously evaluated for potency, selectivity, and cell permeability.^{[3][4]} This effort identified compound 24, later designated **SGC-CK2-1**, as a superior chemical probe.^{[2][3]} A structurally related but inactive compound, **SGC-CK2-1N**, was also developed to serve as a negative control for experiments.^{[1][3]}

The synthesis of **SGC-CK2-1** involves a multi-step process, beginning with the acylation of an aniline derivative, followed by the reduction of a nitro group and subsequent coupling with a pyrazolo-pyrimidine core.^{[2][5]}

Mechanism of Action

SGC-CK2-1 functions as an ATP-competitive inhibitor of CK2.[6][7] X-ray crystallography has confirmed that it binds to the ATP-binding site of the kinase, a canonical mode of action for this class of inhibitors.[3] It exhibits high potency against both catalytic isoforms of CK2, CK2 α (CSNK2A1) and CK2 α' (CSNK2A2).[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for **SGC-CK2-1** and its negative control, **SGC-CK2-1N**.

Table 1: In Vitro and Cellular Potency of **SGC-CK2-1**

Target	Assay Type	IC50 (nM)	ATP Concentration
CK2 α (CSNK2A1)	Enzymatic (Eurofins)	4.2	10 μ M
CK2 α' (CSNK2A2)	Enzymatic (Eurofins)	2.3	10 μ M
CK2 α (CSNK2A1)	nanoBRET (HEK293)	36	N/A
CK2 α' (CSNK2A2)	nanoBRET (HEK293)	16	N/A

Data sourced from multiple references.[1][6][7]

Table 2: Kinase Selectivity Profile of **SGC-CK2-1**

Assay Platform	Number of Kinases Profiled	Concentration	Selectivity Score (S(35) at 1 μ M)	Number of Kinases with PoC < 35
KINOMEscan	403	1 μ M	0.027	11

PoC = Percent of Control. A lower PoC indicates stronger inhibition. Data from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 3: Antiproliferative Activity of **SGC-CK2-1**

Cell Line Panel	Number of Cell Lines	Key Finding
Broad Cancer Cell Line Panel	>140	Inhibited proliferation <500 nM in only one cell line (U-937)
NCI60	60	Minor lethality (8-22%) in 4 cell lines at 10 μ M

This lack of broad antiproliferative activity challenges previous assumptions about the role of CK2 in cancer cell proliferation based on less selective inhibitors.[\[3\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Kinase Enzymatic Assay (Eurofins)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

- **Reaction Mixture Preparation:** A reaction cocktail is prepared containing the kinase, a specific substrate peptide, ATP (at a specified concentration, e.g., 10 μ M), and a buffer solution.
- **Compound Addition:** **SGC-CK2-1** or a control compound is added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
- **Detection:** The amount of phosphorylated substrate is measured. This is often done using radioisotope-labeled ATP ($[\gamma\text{-}^{33}\text{P}]\text{-ATP}$) and measuring the incorporation of the radiolabel into the substrate, or by using fluorescence-based detection methods.
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

nanoBRET™ Target Engagement Assay (Promega)

The nanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.

- **Cell Preparation:** HEK293 cells are transiently transfected with a plasmid encoding the target kinase (CK2 α or CK2 α') fused to a NanoLuc® luciferase.
- **Compound Treatment:** The transfected cells are treated with varying concentrations of the test compound (e.g., **SGC-CK2-1**).
- **Addition of Tracer:** A fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells.
- **BRET Measurement:** The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal. If the fluorescent tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence will be transferred to the tracer, which in turn emits fluorescence at a specific wavelength. This BRET signal is measured using a plate reader.
- **Data Analysis:** The test compound competes with the tracer for binding to the kinase. Increasing concentrations of the compound will displace the tracer, leading to a decrease in the BRET signal. The IC₅₀ value, representing the concentration of the compound that reduces the BRET signal by 50%, is calculated from the dose-response curve.

KINOMEScan™ Selectivity Profiling (DiscoverX)

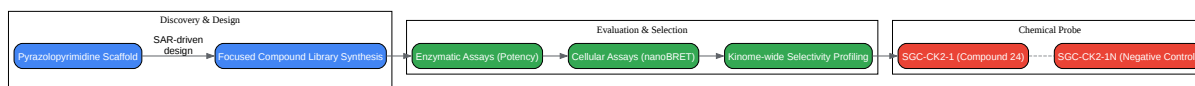
This competition binding assay assesses the selectivity of a compound against a large panel of kinases.

- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
- **Reaction:** Kinases tagged with DNA are mixed with the immobilized ligand and the test compound (e.g., **SGC-CK2-1** at 1 μ M).
- **Quantification:** The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.

- **Data Analysis:** The results are reported as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC value indicates a stronger interaction between the compound and the kinase. A selectivity score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration.

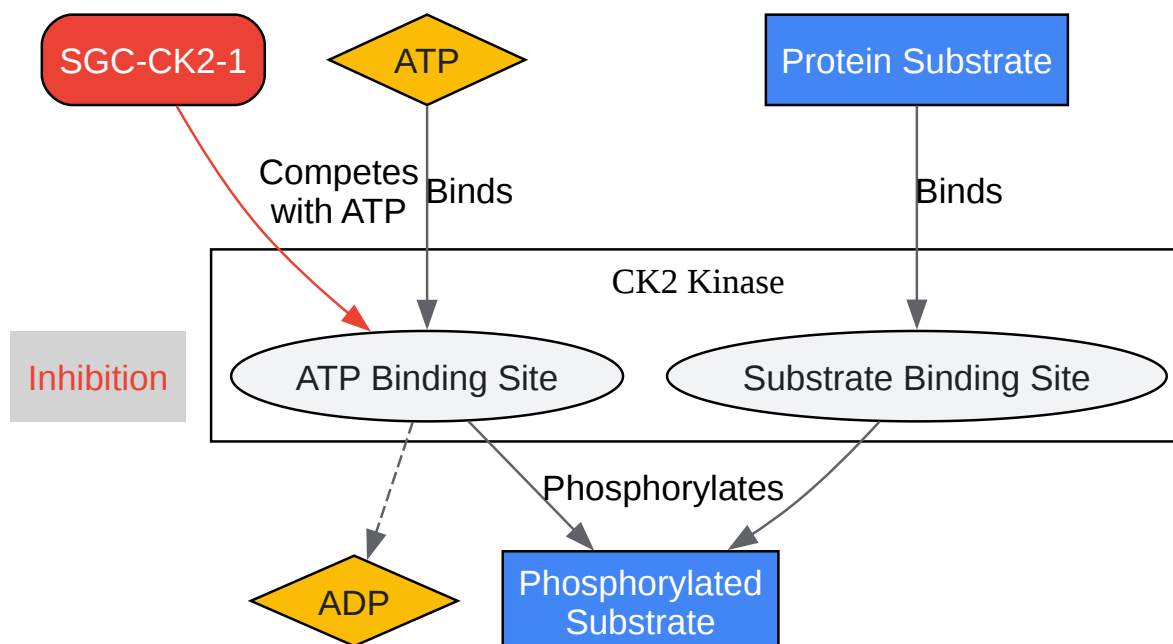
Visualizations

The following diagrams illustrate key concepts related to **SGC-CK2-1**.



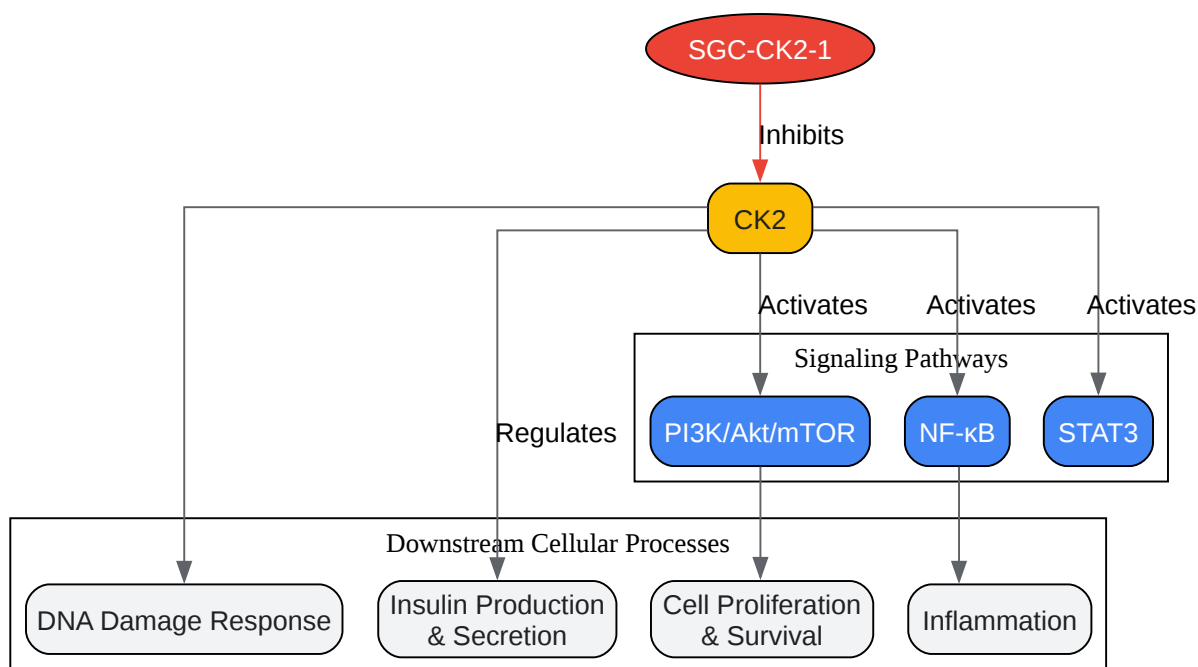
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Caption: Workflow for the discovery and development of **SGC-CK2-1**.



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Caption: ATP-competitive mechanism of action of **SGC-CK2-1**.



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Caption: Simplified overview of signaling pathways involving CK2.

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